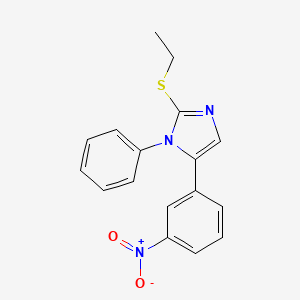

2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Description

2-(Ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a substituted imidazole derivative characterized by:

- 3-Nitrophenyl substituent at position 5, introducing electron-withdrawing effects that may enhance binding to biological targets.

- Phenyl group at position 1, facilitating π-π stacking interactions in protein active sites.

Properties

IUPAC Name |

2-ethylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-2-23-17-18-12-16(19(17)14-8-4-3-5-9-14)13-7-6-10-15(11-13)20(21)22/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZGEXWNSCEJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

Introduction of the ethylthio group: This step involves the substitution of a suitable leaving group (e.g., a halide) with an ethylthio group using reagents like sodium ethylthiolate.

Nitration of the phenyl ring:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, catalytic hydrogenation.

Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is an organic compound belonging to the imidazole class, characterized by an ethylthio group, a nitrophenyl group, and a phenyl group attached to the imidazole ring. It has gained attention for its potential roles as an enzyme inhibitor and probe in biochemical assays, as well as its biological activity and potential applications in medicinal chemistry.

Scientific Research Applications

- Medicinal Chemistry The compound can be explored as a pharmacophore in the creation of new drugs, especially those that target receptors or enzymes.

- Materials Science Because of its structural qualities, it is a good candidate for creating new materials with unique optical or electronic capabilities.

- Biological Studies Derivatives of the compound can be utilized as probes or inhibitors in biochemical assays to study cellular pathways or enzyme mechanisms.

This compound interacts with biological targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site, blocking substrate access and inhibiting enzymatic activity. Its derivatives have been explored for their potential in drug development, specifically in targeting certain cellular pathways.

In Vitro Studies

Studies have demonstrated that related imidazole compounds show significant inhibitory effects against specific enzymes, like the DENV2 NS2B-NS3 protease, with IC50 values indicating promising lead molecules for further development.

The biological efficacy of this compound can be compared to other imidazole derivatives.

| Compound | % Inhibition | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| 3e (related derivative) | 95.46 ± 1.75 | 54.8 |

| Quercetin (Control) | 90.27 ± 0.49 | 104.8 |

This illustrates the potential of different compounds within the same class, highlighting the need for further investigation into the specific activity of this compound.

Anticancer Activity

A study focused on novel imidazole derivatives showed that certain compounds exhibited outstanding antiproliferative activities against cancer cell lines such as A549 and HeLa. The most active compound demonstrated a significant apoptosis rate, suggesting that similar derivatives of this compound could also possess anticancer properties.

Antifungal and Anti-inflammatory Properties

Mechanism of Action

The mechanism by which 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Allylthio (): Increased flexibility and hydrophobicity, which may reduce solubility .

Substituent at Position 5 :

- 3-Nitrophenyl (target compound): The nitro group’s electron-withdrawing nature enhances binding affinity in enzyme active sites, as seen in nitroaryl-containing inhibitors .

- 4-Fluorophenyl (): Fluorine’s electronegativity may improve metabolic stability but reduce π-π interactions .

Substituent at Position 1 :

- Phenyl (target compound): Facilitates aromatic interactions in hydrophobic pockets of proteins.

- 3-Chlorophenyl (): Chlorine’s steric and electronic effects may alter binding kinetics .

Research Findings and Data Gaps

- Synthetic Feasibility : and highlight methods for imidazole functionalization (e.g., sodium metabisulfite-mediated cyclization), which could be adapted for large-scale synthesis .

- Toxicity and Solubility : Ethylthio derivatives generally show low aquatic toxicity (e.g., LC₅₀ = 20.2 mg/L for Daphnia magna in ), but solubility data for the target compound is lacking .

Biological Activity

2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole class. Its structure features an ethylthio group, a nitrophenyl group, and a phenyl group, which contribute to its biological activity and potential applications in medicinal chemistry. This compound has gained attention for its possible roles as an enzyme inhibitor and probe in biochemical assays.

The biological activity of this compound primarily revolves around its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site, thereby blocking substrate access and inhibiting enzymatic activity. Its derivatives have been explored for their potential in drug development, particularly in targeting specific cellular pathways.

In Vitro Studies

Research indicates that derivatives of this compound can be utilized in various biological assays. For example, studies have demonstrated that related imidazole compounds exhibit significant inhibitory effects against specific enzymes, such as the DENV2 NS2B-NS3 protease, with IC50 values indicating promising lead molecules for further development .

Comparative Biological Activity

The biological efficacy of this compound can be compared to other imidazole derivatives:

| Compound | % Inhibition | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| 3e (related derivative) | 95.46 ± 1.75 | 54.8 |

| Quercetin (Control) | 90.27 ± 0.49 | 104.8 |

This table illustrates the potential of different compounds within the same class, highlighting the need for further investigation into the specific activity of this compound .

Anticancer Activity

A study focused on novel imidazole derivatives showed that certain compounds exhibited outstanding antiproliferative activities against cancer cell lines such as A549 and HeLa. The most active compound demonstrated a significant apoptosis rate, suggesting that similar derivatives of this compound could also possess anticancer properties .

Antifungal and Anti-inflammatory Properties

Another investigation into tri-substituted imidazoles revealed dual activities—both antifungal and anti-inflammatory effects—demonstrating that modifications to the imidazole structure can enhance biological efficacy. This suggests that the ethylthio substitution in our compound may also confer similar benefits .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For analogous imidazole derivatives, protocols involve reacting aryl amines, aldehydes, and thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) with catalysts like potassium carbonate (K₂CO₃) . Post-synthesis, purification via recrystallization (ethanol or methanol) and validation through elemental analysis (C, H, N) and spectroscopic techniques (FT-IR, ¹H/¹³C NMR) are critical. Discrepancies between calculated and experimental elemental composition (e.g., <0.4% deviation) confirm purity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this imidazole derivative?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=S stretch at ~650–700 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- NMR : ¹H NMR reveals substituent environments (e.g., ethylthio protons at δ 1.2–1.4 ppm; aromatic protons from nitrophenyl/phenyl groups at δ 7.0–8.5 ppm) .

- UV-Vis : Absorbance peaks correlate with π→π* transitions in the aromatic/imidazole system .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Enzymatic inhibition assays (e.g., α-glucosidase) are common for imidazole derivatives. Protocols involve incubating the compound with the enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), measuring IC₅₀ values via spectrophotometry. For example, ethylthio-benzimidazolyl analogs exhibit IC₅₀ values as low as 6.10 ± 0.5 μM, outperforming acarbose (IC₅₀ = 378.2 μM) .

Advanced Research Questions

Q. How do substituents (ethylthio, nitrophenyl) influence structure-activity relationships (SAR) in enzymatic inhibition?

- Methodological Answer : Comparative studies of analogs show that:

- Ethylthio group : Enhances lipophilicity, improving membrane permeability and target binding .

- 3-Nitrophenyl moiety : Electron-withdrawing effects stabilize charge-transfer interactions with enzyme active sites. Replacements (e.g., 4-nitrophenyl) may reduce activity due to steric hindrance .

- Quantitative SAR (QSAR) models using Hammett constants or molecular descriptors can predict substituent effects .

Q. What molecular docking strategies elucidate its binding mode with α-glucosidase?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) using crystal structures of α-glucosidase (PDB: 2ZE0) reveal key interactions:

- Hydrogen bonds between the nitro group and catalytic residues (Asp214, Glu276).

- Hydrophobic interactions of the ethylthio chain with nonpolar pockets (e.g., Phe157) .

- Validation via molecular dynamics (MD) simulations assesses binding stability .

Q. How can contradictory data in elemental analysis or bioactivity be resolved?

- Methodological Answer :

- Elemental analysis discrepancies : Recheck combustion conditions (e.g., oxygen purity) or use high-resolution mass spectrometry (HRMS) for accurate molecular weight confirmation .

- Bioactivity variability : Standardize assay conditions (pH, temperature) and validate via dose-response curves. For example, IC₅₀ variations in α-glucosidase assays may arise from differences in enzyme sources (yeast vs. mammalian) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.